molecular formula C40H28OP2 B12871877 Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) CAS No. 261733-20-4

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)

Cat. No.: B12871877
CAS No.: 261733-20-4
M. Wt: 586.6 g/mol
InChI Key: SLADUUFDDWXCTD-UHFFFAOYSA-N
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Description

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a complex organic compound with the molecular formula C₄₀H₂₈OP₂. It is known for its unique structure, which includes a xanthene core and two diphenylphosphine groups. This compound is primarily used in research and industrial applications due to its ability to act as a ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential as a drug delivery agent.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is unique due to its specific xanthene core, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

CAS No.

261733-20-4

Molecular Formula

C40H28OP2

Molecular Weight

586.6 g/mol

IUPAC Name

(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane

InChI

InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H

InChI Key

SLADUUFDDWXCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3

Origin of Product

United States

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